molecular formula C11H13BrO3 B3072006 Methyl 4-bromo-2-isopropoxybenzoate CAS No. 1016313-23-7

Methyl 4-bromo-2-isopropoxybenzoate

Cat. No.: B3072006
CAS No.: 1016313-23-7
M. Wt: 273.12 g/mol
InChI Key: GDZVPHRSXKMBIF-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-isopropoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isopropoxy group at the 2-position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-isopropoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-isopropoxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position of the aromatic ring .

Another method involves the esterification of 4-bromo-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4). This reaction forms the methyl ester of the benzoic acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Esterification: Methanol/H2SO4

    Reduction: Pd/C and H2

Major Products Formed

    Electrophilic Aromatic Substitution: Various substituted benzoates

    Nucleophilic Substitution: Different ester derivatives

    Reduction: Methyl 2-isopropoxybenzoate

Scientific Research Applications

Methyl 4-bromo-2-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isopropoxybenzoate involves its interaction with various molecular targetsIn nucleophilic substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of different derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-chloro-2-isopropoxybenzoate
  • Methyl 4-bromo-2-ethoxybenzoate

Uniqueness

Methyl 4-bromo-2-isopropoxybenzoate is unique due to the presence of both a bromine atom and an isopropoxy group on the aromatic ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromo-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZVPHRSXKMBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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